molecular formula C23H22N4O3 B1235466 2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol

2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol

Cat. No.: B1235466
M. Wt: 402.4 g/mol
InChI Key: YPWISWJHVQIXIL-DVHMWJAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GP-683 is a small molecule chemical compound that functions as an inhibitor of the enzyme adenosine kinase. Adenosine kinase is a key enzyme involved in the regulation of adenosine levels within cells. By inhibiting this enzyme, GP-683 increases the concentration of adenosine, which has various physiological effects, including anti-inflammatory and neuroprotective actions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GP-683 involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of GP-683 follows similar synthetic routes but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

GP-683 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of GP-683 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from the reactions of GP-683 depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolo[2,3-d]pyrimidine compounds .

Scientific Research Applications

Mechanism of Action

GP-683 exerts its effects by inhibiting the enzyme adenosine kinase, which is responsible for the phosphorylation of adenosine to adenosine monophosphate. By inhibiting this enzyme, GP-683 increases the concentration of adenosine, which activates adenosine receptors and modulates various physiological processes. The primary molecular targets include adenosine receptors, which are involved in neurotransmission, inflammation, and cellular energy regulation .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Amino-5’-deoxyadenosine
  • 5-Iodotubercidin
  • 5’-Deoxy-5-iodotubercidin

Uniqueness of GP-683

Compared to other adenosine kinase inhibitors, GP-683 has demonstrated improved cellular and tissue penetration, reduced cardiovascular side effects, and enhanced specificity for the adenosine kinase enzyme. These properties make GP-683 a promising candidate for further development and clinical evaluation .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol

InChI

InChI=1S/C23H22N4O3/c1-14-19(28)20(29)23(30-14)27-12-17(15-8-4-2-5-9-15)18-21(24-13-25-22(18)27)26-16-10-6-3-7-11-16/h2-14,19-20,23,28-29H,1H3,(H,24,25,26)/t14-,19-,20-,23-/m1/s1

InChI Key

YPWISWJHVQIXIL-DVHMWJAFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)NC4=CC=CC=C4)C5=CC=CC=C5)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)NC4=CC=CC=C4)C5=CC=CC=C5)O)O

Synonyms

4-(N-phenylamino)-5-phenyl-7-(5'-deoxyribofuranosyl)pyrrolo(2,3-d)pyrimidine
GP 683
GP683

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.